

CP-471474: A Technical Overview of a Pan-Matrix Metalloproteinase Inhibitor

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Compound of Interest

Compound Name: CP-471474

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Executive Summary

CP-471474 is a potent, orally active, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). Developed by Pfizer, this hydroxamate-based small molecule demonstrated significant efficacy in preclinical models of diseases characterized by excessive extracellular matrix degradation, including myocardial infarction and emphysema. Despite promising preclinical data, the clinical development of **CP-471474** appears to have been discontinued, a fate shared by many broad-spectrum MMP inhibitors due to challenges with safety and off-target effects. This document provides a comprehensive technical overview of the available preclinical data on **CP-471474**, including its mechanism of action, pharmacological profile, and key experimental findings.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Dysregulation of MMP activity is implicated in a wide range of diseases, including cardiovascular disorders, cancer, and chronic inflammatory conditions. **CP-471474** emerged from research efforts to develop therapeutic agents that could mitigate the pathological tissue destruction mediated by MMPs.

Chemical Properties

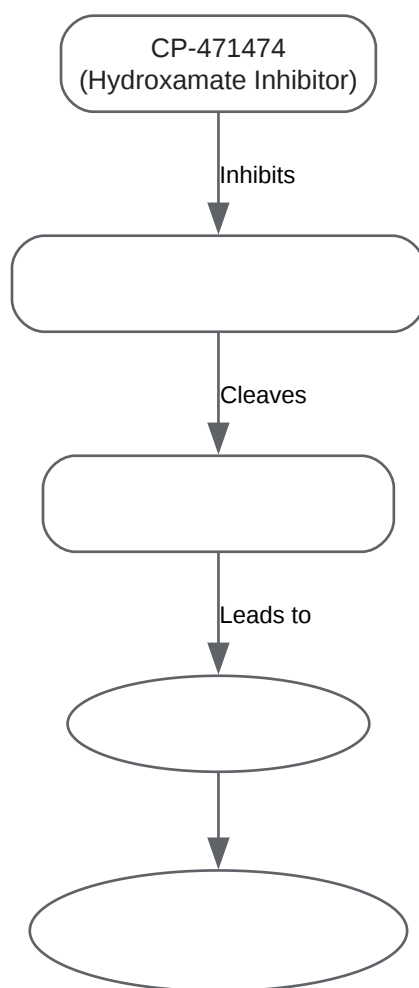
- Compound Name: **CP-471474**
- Chemical Name: 2-[[[4-(4-fluorophenoxy)phenyl]sulfonyl]amino]-N-hydroxy-2-methylpropanamide
- CAS Number: 210755-45-6
- Molecular Formula: C₁₆H₁₇FN₂O₅S
- Molecular Weight: 368.4 g/mol
- Chemical Structure:

Discovery and Development

While specific details regarding the lead optimization and structure-activity relationship (SAR) studies for **CP-471474** are not extensively published, its chemical structure is characteristic of hydroxamate-based MMP inhibitors. This class of compounds typically features a hydroxamic acid moiety (-C(=O)NHOH) that chelates the active site zinc ion of MMPs, leading to potent inhibition. The sulfonylamino backbone and the substituted biphenyl ether likely contribute to its binding affinity and selectivity profile across the MMP family. The development status of **CP-471474** is listed as "Pending", which in the pharmaceutical industry often signifies that development has been halted.^[1] This was a common outcome for many broad-spectrum MMP inhibitors developed in the same era due to dose-limiting side effects, most notably musculoskeletal syndrome, observed in clinical trials of similar compounds.^[2]

Mechanism of Action

CP-471474 functions as a pan-inhibitor of MMPs, with varying potency against different family members. Its primary mechanism involves the high-affinity, reversible binding of its hydroxamate group to the zinc ion in the catalytic domain of MMPs, thereby blocking their enzymatic activity.



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Caption: Mechanism of action of **CP-471474**.

Pharmacological Profile

In Vitro Potency

CP-471474 exhibits potent inhibitory activity against several key MMPs involved in tissue remodeling. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

MMP Target	IC ₅₀ (nM)	Reference
MMP-1 (Collagenase-1)	1170	[1]
MMP-2 (Gelatinase-A)	0.7	[1]
MMP-3 (Stromelysin-1)	16	[1]
MMP-9 (Gelatinase-B)	13	[1]
MMP-13 (Collagenase-3)	0.9	[1]

Preclinical Pharmacokinetics

Limited pharmacokinetic data is available from a study in guinea pigs. Following subcutaneous injection, plasma levels of **CP-471474** were measured.

Time Post-Dose	Plasma Concentration (ng/mL)
1 hour	2020
6 hours	160

Preclinical Efficacy

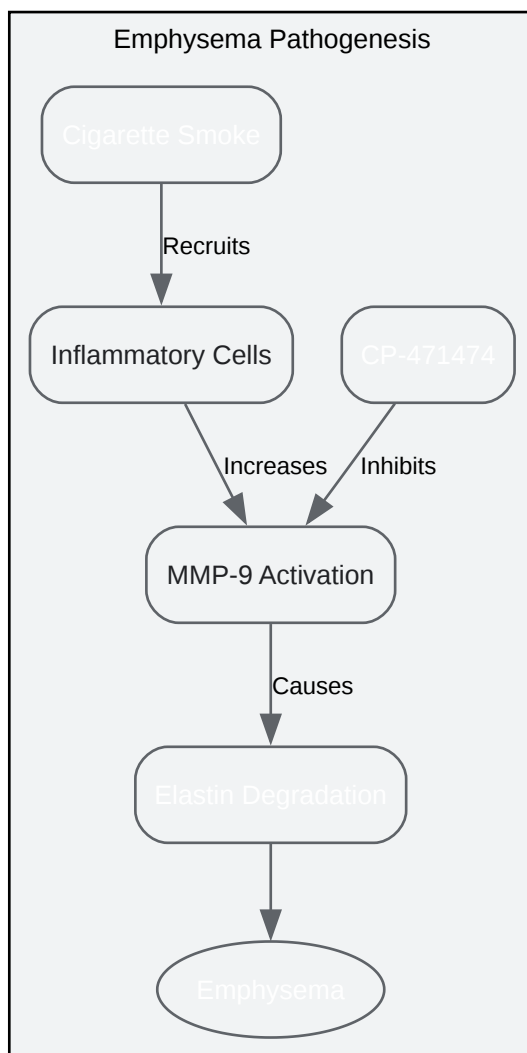
CP-471474 has been evaluated in animal models of emphysema and myocardial infarction, demonstrating its potential to mitigate tissue damage in these conditions.

Emphysema Model

In a guinea pig model of tobacco smoke-induced emphysema, **CP-471474** was administered to assess its effect on lung inflammation and alveolar destruction.

- Key Findings:
 - Significantly reduced the extent ($p < 0.002$) and severity ($p < 0.05$) of lung inflammation at 2 months of smoke exposure.[\[1\]](#)
 - Significantly decreased emphysematous changes (alveolar destruction) at both 2 months ($p < 0.0001$) and 4 months ($p < 0.02$) of smoke exposure.[\[1\]](#)

- The treatment was associated with a reduction in the activity of MMP-9 in the lungs.[1]

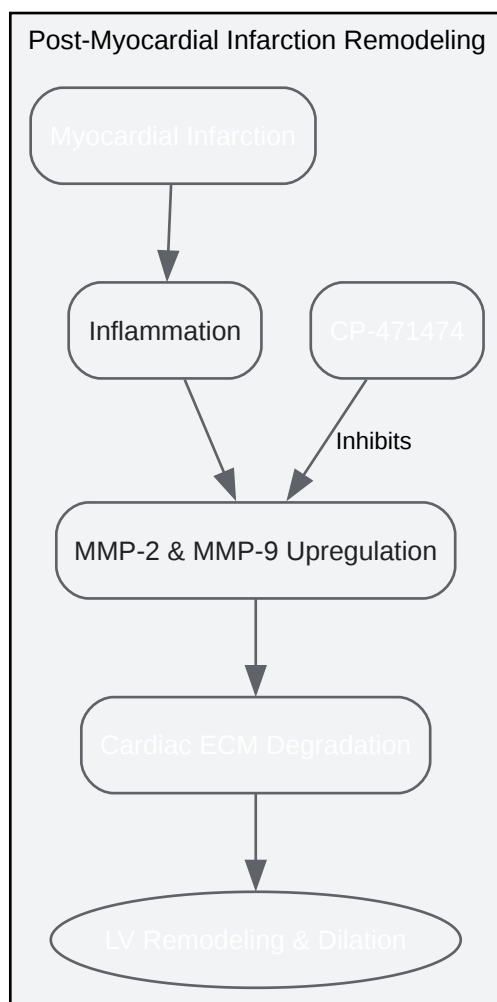


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Caption: Signaling pathway in emphysema and the inhibitory effect of **CP-471474**.

Myocardial Infarction Model

While specific data for **CP-471474** in a myocardial infarction model is not detailed in the available literature, its potent inhibition of MMP-2 and MMP-9 suggests a potential role in mitigating adverse cardiac remodeling post-infarction. MMP-2 and MMP-9 are known to be upregulated following myocardial infarction and contribute to the degradation of the cardiac ECM, leading to ventricular dilation and heart failure.



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Caption: Role of MMPs in post-myocardial infarction remodeling and the therapeutic target for **CP-471474**.

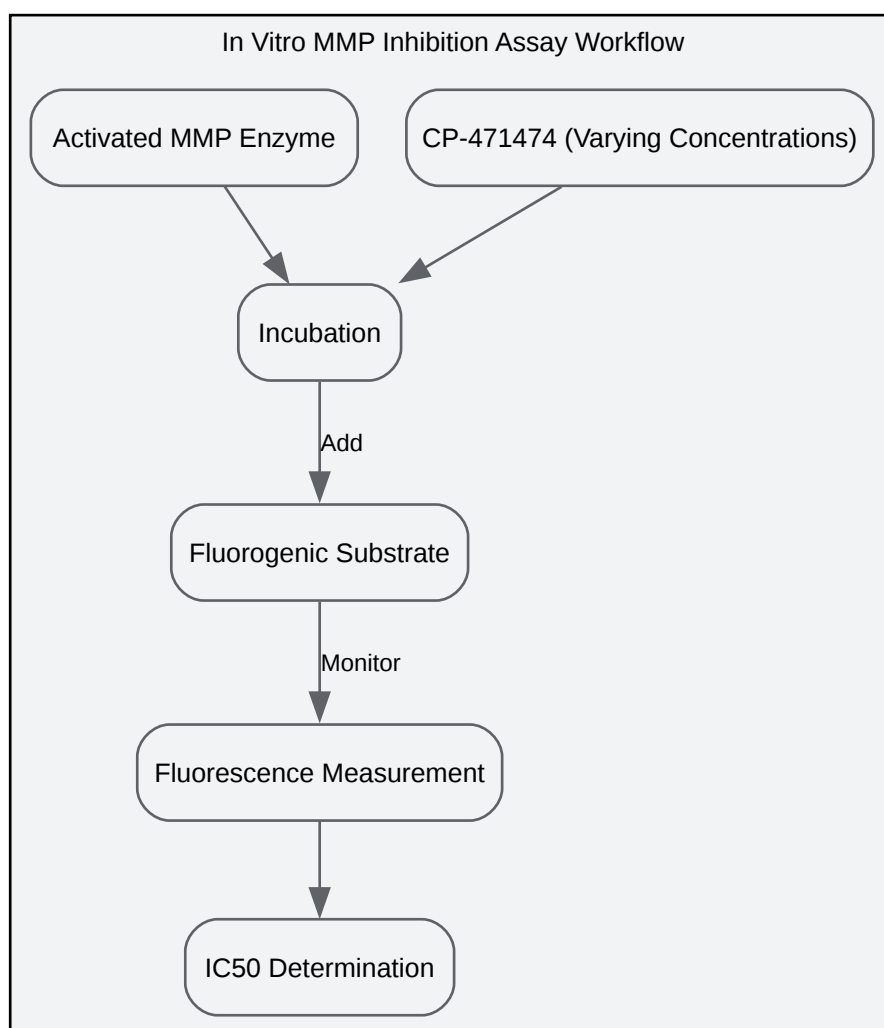
Experimental Protocols

Detailed experimental protocols for the studies involving **CP-471474** are not publicly available. The following are generalized protocols based on standard methodologies for the key experiments cited.

In Vitro MMP Inhibition Assay (Generalized)

- **Enzyme Activation:** Recombinant human pro-MMPs are activated according to the manufacturer's instructions (e.g., using APMA for most MMPs).

- Inhibitor Preparation: **CP-471474** is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.
- Assay Reaction: The activated MMP enzyme is incubated with varying concentrations of **CP-471474** in an appropriate assay buffer.
- Substrate Addition: A fluorogenic MMP substrate is added to initiate the enzymatic reaction.
- Fluorescence Measurement: The increase in fluorescence resulting from substrate cleavage is monitored over time using a fluorescence plate reader.
- Data Analysis: The initial reaction rates are calculated, and the IC_{50} values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.



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Caption: Generalized workflow for in vitro MMP inhibition assay.

In Vivo Emphysema Model (Based on Guinea Pig Study)

- Animal Model: Male Hartley guinea pigs are used.
- Exposure: Animals are exposed to cigarette smoke (e.g., from multiple cigarettes per day) or room air (for control groups) for a period of up to 4 months.
- Drug Administration: **CP-471474** is formulated in a suitable vehicle (e.g., 20% ethanol/80% polyethylene glycol) and administered daily via subcutaneous injection at a dose of 20 mg/kg. A vehicle-only group serves as a control.^[1] The diet may also be supplemented with the compound.^[1]
- Endpoint Analysis (at 2 and 4 months):
 - Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltrates and MMP activity (e.g., by zymography).
 - Histology and Morphometry: Lungs are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for histological assessment of inflammation and measurement of mean linear intercept to quantify emphysema.
- Statistical Analysis: Appropriate statistical tests (e.g., ANOVA) are used to compare the different treatment groups.

Clinical Development

There is no publicly available information indicating that **CP-471474** entered clinical trials. Like many other broad-spectrum MMP inhibitors, its development was likely halted in the preclinical or early clinical stages due to concerns about the potential for mechanism-based side effects, particularly musculoskeletal syndrome, which plagued other drugs in this class.

Conclusion

CP-471474 is a potent, broad-spectrum MMP inhibitor that showed considerable promise in preclinical models of emphysema. Its ability to inhibit key MMPs involved in pathological tissue degradation highlights the therapeutic potential of targeting these enzymes. However, the likely discontinuation of its development underscores the significant challenges in translating the efficacy of broad-spectrum MMP inhibitors into safe and effective clinical therapies. Future research in this area has shifted towards the development of more selective MMP inhibitors to minimize off-target effects and improve the therapeutic window.

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- 2. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
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